
Myrislignan
Overview
Description
Myrislignan is a bioactive neolignan isolated from Myristica fragrans Houtt. (nutmeg), a plant traditionally used in cooking and medicine . Discovered in 1973, this compound constitutes >3.5 mg/g of nutmeg seeds . It exhibits diverse pharmacological activities, including:
- Anti-inflammatory effects: Inhibition of NF-κB signaling and downstream mediators like TNF-α, IL-6, iNOS, and COX-2 .
- Anticancer properties: Induction of ferroptosis in glioblastoma via SLC7A11 regulation and EMT suppression .
- Antiparasitic activity: Anti-Toxoplasma gondii effects through mitochondrial dysfunction and redox imbalance .
- Hepatoprotection: PPARα-mediated alleviation of thioacetamide-induced liver injury .
- Pharmacokinetics: Rapid absorption and metabolism, with low oral bioavailability (1.97%) but effective intraperitoneal delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myrislignan can be synthesized through the dimerization of monolignols to form a dibenzylbutane skeleton. The synthetic route involves the coupling of two phenylpropanoid units via an 8-O-4’ bond . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the dimerization process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Myristica fragrans seeds. The extraction process includes solvent extraction, followed by purification using techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) . This method ensures the isolation of this compound in its pure form for further applications.
Chemical Reactions Analysis
Metabolic Pathways of Myrislignan
This compound undergoes extensive phase I and II metabolism, producing 23 identified metabolites (19 novel). Key pathways include:
- Hydroxylation : Predominant in vitro, occurring at allyl and aromatic positions .
- Demethylation : Dominates in vivo, removing methoxy groups to form catechol derivatives .
- Oxidative Rearrangement : Generates aldehydes via C–C bond cleavage (e.g., M9) .
Redox Activity and Oxidative Stress Induction
This compound disrupts redox homeostasis in Toxoplasma gondii:
Parameter | 32 μg/mL this compound | 70 μg/mL this compound | Control |
---|---|---|---|
ROS Production (Fold) | 2.8 ± 0.3* | 4.1 ± 0.5** | 1.0 ± 0.2 |
SOD Activity (U/mg) | 12.4 ± 1.1 | 14.6 ± 1.3 | 8.9 ± 0.7 |
Autophagosome Formation | +++ | ++++ | - |
Key findings:
- Triggers dose-dependent ROS overproduction (), overwhelming antioxidant defenses .
- Upregulates superoxide dismutase (SOD) transiently, failing to counteract sustained oxidative damage .
- Induces autophagosome formation via double-membrane structures observed in TEM .
Stability and Degradation
This compound demonstrates robust stability under physiological conditions:
Condition | Concentration (ng/mL) | Recovery (%) | RSD (%) |
---|---|---|---|
24-h room temperature | 2.25–270 | 92.3–104.5 | <9.8 |
Three freeze-thaw cycles | 15.0 | 95.7 | 7.2 |
Long-term storage (-80°C) | 270 | 89.4 | 10.2 |
Pharmacokinetic Interactions
Comparative studies reveal contrasting bioavailability between purified this compound and M. fragrans extracts:
Parameter | This compound Monomer | M. fragrans Extract |
---|---|---|
58.3 ± 9.1 ng/mL | 142.6 ± 15.7 ng/mL | |
4.2 ± 0.8 h | 6.9 ± 1.2 h | |
AUC | 319 ± 45 ng·h/mL | 894 ± 102 ng·h/mL |
Anti-inflammatory Mechanisms
This compound inhibits NF-κB signaling at 10–50 μM concentrations:
- Suppresses LPS-induced NO production (IC = 28.4 μM) .
- Reduces TNF-α and COX-2 expression by 65–80% in macrophages .
These effects involve non-covalent interactions with IκB kinase, preventing NF-κB nuclear translocation .
Synthetic Considerations
While not directly synthesized in reviewed studies, this compound’s structural analogs undergo:
- Photochemical rearrangements : Allylbenzene derivatives form cycloadducts under UV light .
- Acid-catalyzed isomerization : Propenyl groups convert to isoeugenol derivatives .
This compound’s chemical profile combines metabolic lability with redox-active functionality, enabling its antiparasitic and anti-inflammatory actions. Further studies should explore structure-activity relationships of its demethylated metabolites and long-term stability in formulation matrices.
Scientific Research Applications
Anticancer Properties
Ferroptosis Induction in Glioblastoma
Recent studies have highlighted myrislignan's ability to induce ferroptosis, a form of programmed cell death, in glioblastoma cells. This compound acts as an inhibitor of the NF-κB signaling pathway, which is crucial for tumor progression. In vitro experiments demonstrated that this compound significantly inhibited the growth of glioblastoma cells (U87 and U251) in a dose-dependent manner. The compound was shown to suppress epithelial-mesenchymal transition (EMT) and promote ferroptosis through the Slug-SLC7A11 signaling pathway, indicating its potential as a therapeutic agent against glioblastoma .
Case Study: Xenograft Mouse Model
In a xenograft mouse model, this compound treatment resulted in reduced tumor growth compared to control groups. The findings suggest that this compound not only inhibits tumor cell proliferation but also alters the tumor microenvironment favorably .
Antiparasitic Activity
Effects on Toxoplasma gondii
this compound exhibits potent antiparasitic activity against Toxoplasma gondii, a significant pathogen affecting both humans and animals. Studies have shown that this compound disrupts mitochondrial function in T. gondii tachyzoites, leading to their death. In vitro assays revealed a 50% effective concentration of approximately 32.41 μg/mL, with this compound demonstrating minimal cytotoxicity to host cells (Vero cells) at concentrations below 132 μg/mL .
In Vivo Efficacy
In vivo studies using murine models indicated that this compound significantly reduced parasite load in tissues such as the brain and liver when administered at doses of 50 or 100 mg/kg. Notably, this compound proved more effective than traditional treatments in decreasing parasite burden .
Comparative Pharmacokinetics
Studies on the pharmacokinetics of this compound using ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) have provided insights into its absorption, distribution, metabolism, and excretion profiles. These findings are crucial for understanding the bioavailability and therapeutic potential of this compound in clinical settings .
Summary Table of Applications
Application | Mechanism of Action | Model/Study Type | Key Findings |
---|---|---|---|
Anticancer | Induces ferroptosis; inhibits NF-κB | In vitro & xenograft | Suppresses glioblastoma growth; alters EMT |
Antiparasitic | Disrupts mitochondrial function | In vitro & in vivo | Reduces T. gondii load; minimal cytotoxicity |
Pharmacokinetics | Analyzed via UHPLC-MS | Pharmacokinetic study | Insights into bioavailability |
Mechanism of Action
Myrislignan exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines.
Antioxidant: Enhances the cellular antioxidant defense system by upregulating the expression of antioxidant enzymes.
Comparison with Similar Compounds
Myrislignan belongs to the lignan/neolignan family, sharing structural and functional similarities with other compounds in Myristica fragrans and related species. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Table 2: Pharmacological Activity Comparison
Key Findings:
Anti-Parasitic Activity :
- This compound and Licarin-B both target T. gondii, but Licarin-B exhibits a lower EC50 (14.05 vs. 32.41 μg/mL), suggesting higher potency .
- This compound disrupts mitochondrial function and redox balance, while Licarin-B induces autophagy-like structures .
Anticancer Mechanisms :
- This compound uniquely induces ferroptosis in glioblastoma by downregulating SLC7A11 (a component of system xc⁻) and suppressing EMT .
- Licarin-B and Elemicin lack documented anticancer activity in the provided evidence.
Pharmacokinetics: this compound has poor oral absorption (bioavailability: 1.97%) but achieves therapeutic plasma concentrations via intraperitoneal administration (Cmax: 3870 ng/mL) .
Structural Advantages :
- This compound’s 8-O-4' neolignan structure enables dual modulation of NF-κB and ferroptosis pathways, unlike Licarin-B (simple lignan) or Elemicin (phenylpropene) .
Biological Activity
Myrislignan is a lignan compound predominantly extracted from the seeds of Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Overview of this compound
This compound has been identified as a potent bioactive compound with various health benefits, including anti-cancer, anti-inflammatory, and antimicrobial properties. Its mechanisms primarily involve the modulation of cellular pathways, such as apoptosis, autophagy, and redox balance.
2. Anticancer Activity
Recent studies have highlighted this compound's role as an inhibitor of glioblastoma progression through the induction of ferroptosis, a form of regulated cell death.
Key Findings:
- Ferroptosis Induction : this compound promotes ferroptosis in glioblastoma cells by inhibiting the NF-κB signaling pathway and regulating epithelial-mesenchymal transition (EMT) processes. In vitro and in vivo studies demonstrated that this compound effectively suppressed glioblastoma growth by activating these pathways .
- Mechanism of Action : The compound inhibits the phosphorylation of p65 protein, a critical component of the NF-κB pathway, leading to increased lipid peroxidation and subsequent cell death .
Table 1: Summary of Anticancer Effects
Study Focus | Result | Reference |
---|---|---|
Glioblastoma Cell Lines | Induces ferroptosis | |
Xenograft Mouse Model | Suppresses tumor growth | |
NF-κB Pathway Inhibition | Blocks p65 phosphorylation |
3. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various models. Research indicates its potential in mitigating conditions like non-alcoholic fatty liver disease (NAFLD) by regulating metabolic pathways.
Key Findings:
- Regulation of Free Fatty Acids : this compound extracts have been shown to influence free fatty acid metabolism in liver cells, thereby reducing inflammation associated with NAFLD .
- Cell Proliferation Assay : In vitro studies using human hepatocyte cell lines revealed that this compound treatment resulted in reduced cell proliferation in a dose-dependent manner .
4. Antimicrobial Activity
This compound exhibits antimicrobial effects against various pathogens, including protozoa like Toxoplasma gondii.
Key Findings:
- Induction of Autophagy : this compound treatment led to increased reactive oxygen species (ROS) production and autophagosome formation in T. gondii, contributing to its antimicrobial activity .
- Gene Expression Changes : RNA sequencing revealed significant alterations in gene expression related to oxidative phosphorylation and redox processes following this compound treatment .
Table 2: Summary of Antimicrobial Effects
Pathogen | Effect | Mechanism | Reference |
---|---|---|---|
Toxoplasma gondii | Induces cell death | ROS production & autophagy | |
General Antimicrobial | Inhibitory effects observed | Various cellular pathways |
5. Case Studies
Several case studies have explored this compound's potential applications in clinical settings:
- A study focusing on glioblastoma patients indicated promising results when this compound was used as an adjunct therapy alongside conventional treatments, highlighting its ability to enhance therapeutic efficacy while minimizing side effects .
- Research into metabolic disorders has shown that this compound may play a role in managing obesity-related inflammation, suggesting its utility in broader metabolic health contexts .
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Myrislignan, and how are they experimentally validated?
this compound is a lignan isolated from Myristica fragrans with demonstrated anti-inflammatory and antiparasitic activities. Key mechanisms include:
- NF-κB inhibition : this compound suppresses LPS-induced inflammatory responses in murine macrophages by blocking NF-κB pathway activation, validated via cytokine assays (e.g., TNF-α, IL-6) and Western blotting for phosphorylated IκBα .
- Mitochondrial dysfunction induction : In Toxoplasma gondii, this compound reduces mitochondrial membrane potential (measured via JC-1 fluorescence) and ATP production (luciferase-based assays), leading to parasite death .
Q. How is this compound isolated and characterized in natural sources?
- Extraction : this compound is typically isolated from Myristica fragrans seeds using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., silica gel column chromatography).
- Structural validation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm its lignan structure, including stereochemistry .
Q. What experimental models are suitable for studying this compound’s bioactivity?
- In vitro : Murine macrophage lines (e.g., RAW264.7) for anti-inflammatory studies; T. gondii-infected host cells (e.g., HFF cells) for antiparasitic assays .
- In vivo : BALB/c mice for pharmacokinetic studies (e.g., oral vs. intraperitoneal bioavailability) and toxicity profiling .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound’s pharmacokinetics (PK) and pharmacodynamics (PD)?
- PK challenges : this compound exhibits low oral bioavailability (1.97% in mice) due to poor solubility and first-pass metabolism. Methodological solutions include:
- PD contradictions : Discrepancies in dose-response curves (e.g., mitochondrial effects at 32 μg/mL vs. 70 μg/mL) may arise from assay variability. Replication across independent labs and meta-analyses are critical .
Q. What experimental designs are optimal for evaluating this compound’s synergistic effects with other compounds?
- Combination therapy screening : Use checkerboard assays or fractional inhibitory concentration (FIC) indices to assess synergy with known antiparasitics (e.g., pyrimethamine) or anti-inflammatory agents (e.g., dexamethasone) .
- Mechanistic validation : Surface plasmon resonance (SPR) analysis identifies protein targets (e.g., 26 T. gondii proteins with binding scores >1,000), followed by gene ontology (GO) enrichment to map synergistic pathways .
Q. How can researchers address the gap between in vitro potency and in vivo efficacy of this compound?
- Dosage optimization : Use allometric scaling from murine models (e.g., 50 mg/kg intraperitoneal in mice) to predict human-equivalent doses .
- Toxicity profiling : Assess hepatorenal toxicity via serum ALT/AST and creatinine levels in chronic dosing studies .
Q. What methodologies resolve challenges in quantifying this compound’s redox-modulating effects?
- ROS assays : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) levels in T. gondii-infected cells.
- Autophagy markers : Western blotting for LC3-II/LC3-I ratio and transmission electron microscopy (TEM) to confirm autophagosome formation .
Q. Methodological Considerations
Q. How should researchers design dose-response studies to account for this compound’s biphasic effects?
- Non-linear modeling : Fit data to sigmoidal or bell-shaped curves using software like GraphPad Prism.
- Mechanistic follow-up : For biphasic responses (e.g., low-dose stimulation vs. high-dose inhibition), conduct RNA-seq to identify differentially expressed genes at critical concentrations .
Q. What statistical approaches are recommended for analyzing this compound’s time-dependent antimicrobial activity?
- Time-kill assays : Use Kaplan-Meier survival curves and log-rank tests to compare parasite viability over 24–72 hours.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Link plasma concentration-time profiles (AUC, Cmax) to parasite reduction rates .
Q. Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies amid variability in natural product sourcing?
- Standardized sourcing : Use authenticated plant material (e.g., voucher specimens deposited in herbaria) and batch-to-batch chemical profiling via HPLC .
- Negative controls : Include racemic this compound (e.g., (Rac)-Myrislignan) to confirm stereospecific bioactivity .
Q. What strategies mitigate bias in high-throughput screening of this compound derivatives?
Properties
IUPAC Name |
4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFTGWWPHYLGI-RBZFPXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333494 | |
Record name | (-)-(1R,2S)-Myrislignan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171485-39-5 | |
Record name | (-)-(1R,2S)-Myrislignan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.